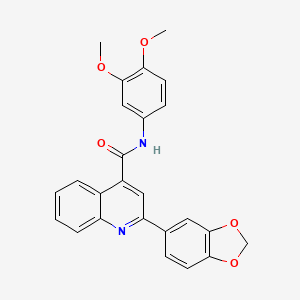
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide
説明
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide, also known as BDQ, is a potent antimycobacterial drug that has gained attention in recent years due to its unique mechanism of action and potential for treating drug-resistant tuberculosis. In
作用機序
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide targets the ATP synthase enzyme in the mycobacterial cell membrane. This enzyme is responsible for producing ATP, the energy source for the cell. 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide binds to a specific subunit of the ATP synthase enzyme, inhibiting its activity and preventing the cell from producing ATP. This leads to a decrease in energy production and ultimately cell death.
Biochemical and Physiological Effects
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have a low toxicity profile and is generally well-tolerated. However, it can cause liver toxicity in some patients, which is a concern for long-term use. 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been shown to have an effect on the heart, specifically prolonging the QT interval, which can lead to arrhythmias.
実験室実験の利点と制限
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its potent antimycobacterial activity and unique mechanism of action. However, its complex synthesis method and potential for liver toxicity can make it difficult to work with in some settings.
将来の方向性
There are several future directions for 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide research, including:
1. Developing new formulations of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide that can be used in combination with other drugs for the treatment of drug-resistant tuberculosis.
2. Investigating the potential of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide for the treatment of other mycobacterial infections, such as Mycobacterium leprae.
3. Studying the mechanism of action of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in more detail to better understand its effects on the ATP synthase enzyme.
4. Exploring the use of 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide in combination with other drugs for the treatment of other infectious diseases, such as fungal and viral infections.
In conclusion, 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide is a potent antimycobacterial drug with a unique mechanism of action that has the potential to treat drug-resistant tuberculosis. Its complex synthesis method and potential for liver toxicity can make it difficult to work with in some settings, but there are several future directions for research that could lead to new treatments for infectious diseases.
科学的研究の応用
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been extensively studied for its antimycobacterial activity and potential for treating drug-resistant tuberculosis. It has been shown to be effective against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis, the bacteria that causes tuberculosis. 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has also been tested against other mycobacterial species, including Mycobacterium avium and Mycobacterium bovis. In addition to its antimycobacterial activity, 2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)-4-quinolinecarboxamide has been shown to have antifungal and antiviral activity.
特性
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(3,4-dimethoxyphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O5/c1-29-21-10-8-16(12-23(21)30-2)26-25(28)18-13-20(27-19-6-4-3-5-17(18)19)15-7-9-22-24(11-15)32-14-31-22/h3-13H,14H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSAPEMNCJKLQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(1-piperidinylcarbonyl)phenyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B4836402.png)
![4,4'-[(2,3,5,6-tetramethyl-1,4-phenylene)bis(methyleneoxy)]bis(3-methoxybenzonitrile)](/img/structure/B4836408.png)
![1-[(4-butylphenyl)sulfonyl]-4-(3-methoxybenzyl)piperazine hydrochloride](/img/structure/B4836412.png)
![6-benzyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4836431.png)
![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4836437.png)
![2-fluoro-N-{4-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4836440.png)
![N-cyclohexyl-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4836442.png)
![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}pentanamide](/img/structure/B4836448.png)
![1-(2,4-dichlorobenzyl)-4-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4836450.png)
![N',N'''-[methylenebis(1H-pyrazole-1,4-diyl)]bis[N-cyclohexyl(thiourea)]](/img/structure/B4836451.png)
![2-[3-(4-benzyl-1-piperidinyl)-3-oxopropyl]-4-(4-methylphenyl)-1(2H)-phthalazinone](/img/structure/B4836457.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B4836459.png)
![4-cyclohexyl-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4836481.png)
![N-[1-ethyl-5-(4-morpholinylcarbonyl)-1H-pyrazol-4-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4836482.png)